Boeravinone E: A Comprehensive Technical Guide
Boeravinone E: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boeravinone E is a rotenoid, a class of naturally occurring heterocyclic compounds, first isolated from the roots of Boerhaavia diffusa L. (Nyctaginaceae)[1]. This plant, commonly known as Punarnava, has a long history of use in traditional medicine systems, particularly in Ayurveda, for treating a variety of ailments[2]. Boeravinone E, along with other boeravinones, has attracted scientific interest due to its potential pharmacological activities, including spasmolytic and antioxidant effects. This technical guide provides a detailed overview of the physicochemical properties of boeravinone E, experimental protocols for its study, and an exploration of its known biological activities and associated signaling pathways.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. The following table summarizes the known quantitative data for boeravinone E.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₂O₇ | [3] |
| Molecular Weight | 328.27 g/mol | [3] |
| IUPAC Name | 3,6,9,11-tetrahydroxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one | [3] |
| CAS Number | 137787-00-9 | |
| Physical Description | Pale yellow powder | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |
| Boiling Point | No data available | [4] |
Spectroscopic Data
The structural elucidation of boeravinone E was achieved through various spectroscopic techniques. While detailed spectra are found in the primary literature, this section outlines the key analytical methods used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for determining the carbon-hydrogen framework of a molecule. The structural determination of boeravinone E relied on these techniques to establish the connectivity of atoms and the stereochemistry of the molecule[5].
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of a compound. For boeravinone E, HR-EI-MS (High-Resolution Electron Ionization Mass Spectrometry) was utilized to confirm its molecular formula[5].
Infrared (IR) Spectroscopy
Fourier-transform infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a related compound from Boerhaavia diffusa indicates the presence of alcohol, alkane, aromatic, and methylene groups, which are expected to be present in boeravinone E as well[6].
Experimental Protocols
This section provides detailed methodologies for the isolation and biological evaluation of boeravinone E, based on established protocols for related compounds and extracts.
Isolation and Purification of Boeravinone E
The following protocol is a general method for the isolation of rotenoids from Boerhaavia diffusa roots, which can be adapted for the specific isolation of boeravinone E.
Detailed Steps:
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Extraction:
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Fractionation:
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The crude methanolic extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity[8]. Boeravinones are typically found in the less polar fractions.
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-
Purification:
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The boeravinone-rich fraction is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the individual compounds[2].
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Final purification of boeravinone E is achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase, such as a gradient of acetonitrile and water containing a small percentage of acid (e.g., 0.1% orthophosphoric acid)[9]. Detection is typically carried out using a UV detector at a wavelength of 276 nm[9].
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Spasmolytic Activity Assay (Isolated Guinea Pig Ileum)
The spasmolytic activity of boeravinone E can be evaluated by its ability to relax pre-contracted isolated guinea pig ileum tissue.
Detailed Steps:
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Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and mounted in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂). The tissue is allowed to equilibrate under a resting tension of approximately 1 gram.
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Contraction Induction: The ileal smooth muscle is contracted by adding a spasmogen, such as acetylcholine or histamine, to the organ bath at a concentration that produces a submaximal contraction.
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Treatment: Once a stable contraction is achieved, boeravinone E is added to the bath in a cumulative manner, and the resulting relaxation is recorded isotonically.
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Data Analysis: The percentage of relaxation is calculated relative to the maximum contraction induced by the spasmogen. The concentration of boeravinone E that causes 50% relaxation (IC₅₀) is then determined.
Biological Activities and Signaling Pathways
Boeravinone E has been reported to exhibit several biological activities, with its spasmolytic and potential antioxidant effects being the most prominent.
Spasmolytic Activity
Boeravinone E has demonstrated spasmolytic activity in in-vitro studies[5]. This effect is characterized by the relaxation of smooth muscle tissue. The proposed mechanism of action for the spasmolytic effects of rotenoids from Boerhaavia diffusa is a direct effect on the smooth muscle, rather than an interaction with neurotransmitter receptors[7]. However, the precise intracellular signaling pathway responsible for this effect has not been fully elucidated for boeravinone E.
Antioxidant Activity and Associated Signaling Pathways
While direct studies on the antioxidant signaling pathways of boeravinone E are limited, research on the closely related boeravinone G provides significant insights. Boeravinone G has been shown to possess potent antioxidant and genoprotective effects[10][11]. These effects are mediated, at least in part, through the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways[10][11].
Studies on other flavonoids have also demonstrated their ability to inhibit these pro-inflammatory pathways, suggesting a common mechanism for their antioxidant and anti-inflammatory effects[12]. It is plausible that boeravinone E shares this mechanism of action, contributing to the overall therapeutic effects of Boerhaavia diffusa extracts. Further research is required to specifically confirm the modulation of the MAPK and NF-κB pathways by boeravinone E.
Conclusion
Boeravinone E is a promising natural product with demonstrated spasmolytic activity and strong potential for antioxidant effects through the modulation of key inflammatory signaling pathways. This technical guide provides a consolidated resource of its known physicochemical properties and relevant experimental protocols to facilitate further research into its therapeutic potential. The elucidation of its precise molecular targets and a more detailed understanding of its mechanism of action will be crucial for its future development as a pharmacological agent.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. phcogres.com [phcogres.com]
- 3. Boeravinone E | C17H12O7 | CID 11537197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Naarini Molbio Pharma [naarini.com]
- 5. Boeravinone E | CAS:137787-00-9 | Manufacturer ChemFaces [chemfaces.com]
- 6. ijtrd.com [ijtrd.com]
- 7. isca.me [isca.me]
- 8. researchgate.net [researchgate.net]
- 9. RP-HPLC method for the simultaneous quantitation of boeravinone E and boeravinone B in Boerhaavia diffusa extract and its formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa | PLOS One [journals.plos.org]
- 11. Potent antioxidant and genoprotective effects of boeravinone G, a rotenoid isolated from Boerhaavia diffusa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
